molecular formula C14H24O5 B12434900 (S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol

(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol

Cat. No.: B12434900
M. Wt: 272.34 g/mol
InChI Key: IDSKIWFKOTVZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furodioxolane Ring Stereochemistry

  • C3a (S) : Positioned at the bridgehead between the furan and dioxolane rings, this center’s configuration influences ring puckering.
  • C4 (R) : Attached to the methylene bridge bearing the pentenol chain, this center’s stereochemistry affects side-chain orientation.
  • C6 (R) and C6a (S) : These centers govern the spatial arrangement of the methoxy and dimethyl groups.

The observed 3aS,4R,6R,6aS configuration stabilizes the fused ring system by minimizing steric clashes between the methoxy group and dimethyl substituents.

Pent-4-en-1-ol Side Chain

The hydroxyl-bearing carbon (C1 of the pentenol chain) adopts an (S) configuration, positioning the -OH group and double bond (C4-C5) on opposite sides of the chain. This arrangement facilitates intramolecular hydrogen bonding with the methoxy group in certain conformations.

Furodioxolane Ring System Conformational Analysis

The fused furodioxolane ring adopts a twist-envelope conformation , as revealed by X-ray crystallography and computational studies (Table 1).

Parameter Furan Ring (Tetrahydrofuran) Dioxolane Ring (1,3-Dioxolane)
Puckering Twist (C3a and C6a) Envelope (O1)
Cremer-Pople Q 0.3175 Å 0.3192 Å
Pseudorotation φ = 117.6° φ = 187.1°

Key Observations:

  • The furan ring’s twist conformation reduces torsional strain from the fused dioxolane.
  • The dioxolane ring’s envelope conformation at O1 optimizes orbital overlap for anomeric stabilization.
  • Methyl groups at C2 enforce rigidity, preventing ring flipping observed in non-methylated analogs.

Hydrogen bonding between the C4 hydroxyl and dioxolane oxygen (O⋯H-O = 2.12 Å) further stabilizes this conformation, creating a layered crystal structure parallel to the (001) plane.

Pent-4-en-1-ol Side Chain Spatial Orientation

The pentenol chain exhibits restricted rotation due to the C4-C5 double bond, favoring a gauche conformation between the hydroxyl group and the fused ring system (Fig. 3).

Key Geometric Parameters:

  • C4-C5 Double Bond : 1.337 Å (typical for alkenes).
  • Dihedral Angle (C3-C4-C5-C6) : 178.2° (near-perfect trans configuration).
  • Hydrogen Bonding : O-H⋯O (methoxy) distance = 2.45 Å, stabilizing the (S) configuration.

The chain’s orientation positions the hydroxyl group for potential intermolecular interactions in crystalline or solution phases, influencing solubility and reactivity.

Properties

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

2-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]pent-4-en-1-ol

InChI

InChI=1S/C14H24O5/c1-5-6-9(8-15)7-10-11-12(13(16-4)17-10)19-14(2,3)18-11/h5,9-13,15H,1,6-8H2,2-4H3

InChI Key

IDSKIWFKOTVZQP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CC(CC=C)CO)C

Origin of Product

United States

Preparation Methods

Protection of D-Ribose

D-Ribose is protected as methyl 2,3-O-isopropylidene-D-ribofuranoside (CAS: 72402-14-3), a common intermediate. The isopropylidene group locks the furanose ring into a rigid conformation, while the C1 methoxy group prevents undesired ring-opening:
$$
\text{D-Ribose} \xrightarrow{\text{acetone, H}^+} \text{2,3-O-isopropylidene-D-ribofuranose} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Methyl 2,3-O-isopropylidene-D-ribofuranoside}
$$
This intermediate (molecular formula: C$$
9$$H$${16}$$O$$5$$) is commercially available and serves as the starting material for further modifications.

Functionalization at C4

The C4 hydroxymethyl group is activated for nucleophilic substitution. Tosylation or mesylation introduces a leaving group:
$$
\text{Methyl 2,3-O-isopropylidene-D-ribofuranoside} \xrightarrow{\text{TsCl, pyridine}} \text{((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methyl 4-methylbenzenesulfonate} \quad (\text{CAS: 4137-56-8})
$$
This tosylate (MW: 358.41 g/mol) reacts with nucleophiles to form C4-substituted derivatives.

Installation of the Pent-4-en-1-ol Side Chain

The (S)-configured pent-4-en-1-ol chain is introduced via stereoselective alkylation or cross-metathesis .

Grignard Addition with Chiral Induction

A Grignard reagent (e.g., CH$$2$$=CHCH$$2$$MgBr) adds to a C4 aldehyde intermediate, followed by asymmetric reduction:
$$
\text{C4 aldehyde} \xrightarrow{\text{CH}2=\text{CHCH}2\text{MgBr}} \text{racemic alcohol} \xrightarrow{\text{(R)-BINAP-Ru catalyst}} (S)\text{-configured alcohol}
$$
Rhodium-catalyzed asymmetric hydrogenation (e.g., using Burk-type ligands) achieves enantiomeric excess >95%.

Olefin Cross-Metathesis

Grubbs catalyst mediates cross-metathesis between a terminal alkene and a C4-allylated intermediate:
$$
\text{C4-allyl ether} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Grubbs II}} \text{pent-4-en-1-ol derivative}
$$
This method offers modularity but requires careful control of stereochemistry.

Stereochemical Control

The (S) configuration at C2' is established via asymmetric catalysis or chiral auxiliary approaches.

Rhodium-Catalyzed Asymmetric Hydrogenation

A prochiral enamide intermediate undergoes hydrogenation using a chiral Rh-(R)-BPE complex:
$$
\text{Enamide} \xrightarrow{\text{Rh/(R)-BPE, H}_2} (S)\text{-amide} \quad (\text{ee} >98\%)
$$
Deprotection yields the (S)-alcohol.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer of a racemic acetate, leaving the (S)-alcohol.

Final Deprotection and Purification

Global deprotection (e.g., acid hydrolysis of isopropylidene groups) is avoided since the target retains the methoxy and dioxolane protections. Final purification uses column chromatography (silica gel, hexane/EtOAc) or crystallization from dichloromethane.

Comparative Analysis of Methods

Method Key Step Yield (%) Stereoselectivity Scalability
Grignard + Hydrogenation Asymmetric hydrogenation 65–75 >95% ee Moderate
Cross-Metathesis Olefin coupling 50–60 Requires chiral control High
Enzymatic Resolution Kinetic resolution 40–50 90–95% ee Low

Challenges and Optimization

  • Regioselectivity : Competing reactions at C5-OH require careful protection.
  • Side Reactions : Over-reduction in hydrogenation or isomerization during metathesis necessitates optimized conditions.
  • Purification : Polar byproducts complicate isolation; reverse-phase HPLC improves purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, or changes in gene expression. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares its core furodioxolane structure with several analogs, but differences in substituents and stereochemistry lead to distinct properties. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
(S)-2-(((3aS,4R,6R,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol (Target) Not explicitly given Not explicitly given Methoxy, dioxolane, pentenol (S-configuration) Likely intermediate for chiral synthesis; alcohol group enables further derivatization.
Benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate C21H29NO6 391.46 Benzyl carbamate, methoxy, dioxolane Increased molecular weight due to carbamate; potential for enhanced stability or modified bioactivity.
[(3aR,4R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol C9H16O5 204.22 Methanol, methoxy, dioxolane Simplified structure; polar hydroxyl group may improve solubility in aqueous media.
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate C16H22O7S 358.41 Tosyl group, methoxy, dioxolane Tosyl group acts as a leaving group; suitable for nucleophilic substitution reactions.
(R)-1-((3aS,4R,6S,6aS)-6-((4-Methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)but-3-en-1-ol C20H26O7 390.42 4-Methoxybenzyl ether, butenol (R-configuration) Extended carbon chain and aromatic ether enhance lipophilicity; stereochemistry impacts biological interactions.

Biological Activity

Overview of Biological Activity

This compound exhibits significant biological activity due to its unique structural components, including the tetrahydrofuro[3,4-d][1,3]dioxol ring system and the pent-4-en-1-ol side chain . These features contribute to its ability to modulate biochemical pathways and interact with specific molecular targets.

The compound's biological effects are mediated through:

  • Enzyme Modulation : It interacts with enzymes involved in metabolic pathways.
  • Cellular Signaling : Alters signaling pathways critical for cell proliferation and apoptosis.
  • Gene Expression : Potentially influences transcriptional activity in target cells .

Inhibition of Cell Proliferation

Studies on structurally similar compounds have shown significant effects on cancer cell lines:

  • A related compound demonstrated a 40% inhibition of MDA-MB-231 breast carcinoma cell proliferation at concentrations above 3 µM. The mechanism was linked to cell cycle arrest rather than cytotoxicity .
  • The compound is hypothesized to induce a cytostatic effect , slowing down cell division without causing immediate cell death .

Potential Applications

These findings suggest that the compound could be explored as:

  • A cytostatic agent for breast cancer therapy.
  • A lead molecule for designing derivatives with enhanced anticancer properties.

Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Conversion to ketones or aldehydes.
  • Reduction : Formation of alcohol derivatives.
  • Substitution Reactions : Leads to diverse functionalized products.

Biochemical Assays

Preliminary assays indicate:

  • Dose-dependent modulation of metabolic activity in viable cells.
  • Interaction with enzymes like Nicotinamide N-methyltransferase (NNMT), which is implicated in cancer metabolism .

Case Study: Breast Cancer Cell Lines

A structurally similar compound was tested on MDA-MB-231 cells:

  • Significant growth inhibition at concentrations >10 µM.
  • Induced cell cycle arrest without affecting adhesion properties or causing apoptosis .

Dose Response

Table 1 summarizes the dose-dependent effects observed in cellular studies:

Concentration (µM)Effect on Cell GrowthNotes
< 3Minimal effectBaseline metabolic activity
3–10~40% inhibitionCytostatic effect observed
> 10Significant arrestNo apoptosis detected

Structural Features and Uniqueness

The compound's biological activity is largely attributed to its structural elements:

  • Tetrahydrofuro[3,4-d][1,3]dioxol Ring System : Provides stability and specificity in molecular interactions.
  • Pent-4-en-1-ol Side Chain : Enhances lipophilicity and cellular permeability.

These features make it a promising candidate for further drug development efforts targeting metabolic and proliferative disorders .

Future Research Directions

To fully understand the biological potential of this compound, further studies are recommended:

  • Protein Target Identification : Determine specific enzymes or receptors affected.
  • Structure–Activity Relationship (SAR) : Explore derivatives with improved efficacy.
  • In Vivo Studies : Assess pharmacokinetics and therapeutic potential in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.